A Technical Guide to 2,3,4,5,6-Pentafluorobiphenyl (CAS: 784-14-5)
A Technical Guide to 2,3,4,5,6-Pentafluorobiphenyl (CAS: 784-14-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,5,6-Pentafluorobiphenyl, CAS number 784-14-5, is a polyfluorinated aromatic hydrocarbon consisting of a biphenyl scaffold where one phenyl ring is fully substituted with fluorine atoms. This extensive fluorination imparts unique electronic properties and significant chemical stability, making it a valuable building block in organic synthesis.[1] The strong electron-withdrawing nature of the pentafluorophenyl group and the inherent stability of the carbon-fluorine bond are key attributes leveraged in various fields.[1]
In pharmaceutical research and drug development, the incorporation of fluorine is a widely used strategy to enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[2] 2,3,4,5,6-Pentafluorobiphenyl serves as a critical intermediate for introducing the pentafluorophenyl moiety into drug candidates, thereby improving their pharmacokinetic and pharmacodynamic profiles.[1] Its applications also extend to materials science, where it is used in the synthesis of liquid crystals, polymers, and advanced electronic materials.[1] This guide provides an in-depth overview of its properties, synthesis, applications, and safety protocols.
Physicochemical and Spectroscopic Properties
The fundamental properties of 2,3,4,5,6-Pentafluorobiphenyl are summarized below. This data is essential for its application in synthetic chemistry and material design.
Table 1: General and Physicochemical Properties
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 784-14-5 | [3] |
| Molecular Formula | C₁₂H₅F₅ | [4] |
| Molecular Weight | 244.16 g/mol | [3][4] |
| IUPAC Name | 1,2,3,4,5-pentafluoro-6-phenylbenzene | [3] |
| Synonyms | Pentafluorobiphenyl, 2,3,4,5,6-pentafluoro-1,1'-biphenyl | [1][3] |
| Appearance | White crystalline powder | [5] |
| Storage | Sealed in dry, room temperature |[6] |
Table 2: Spectroscopic Data References | Spectrum Type | Availability / Reference | | :--- | :--- | | ¹H NMR | Data available from chemical suppliers and databases. |[7] | | ¹³C NMR | Data available from chemical suppliers and databases. |[7] | | ¹⁹F NMR | Data available for related compounds like 2,3,4,5,6-Pentafluorophenyl-boronic-acid, suggesting availability for the title compound. |[8][9] | | Mass Spec (MS) | Data available from chemical suppliers and databases. |[7] | | Infrared (IR) | Data available from chemical suppliers and databases. |[7] |
Table 3: Crystallographic Data
| Parameter | Value | Reference |
|---|---|---|
| COD Number | 4513756 | [3] |
| Space Group | C 2 2 2₁ | [3] |
| Cell Length a | 5.80768 Å | [3] |
| Cell Length b | 20.9642 Å | [3] |
| Cell Length c | 7.68611 Å | [3] |
| Cell Angle α | 90° | [3] |
| Cell Angle β | 90° | [3] |
| Cell Angle γ | 90° |[3] |
Synthesis and Reactivity
2,3,4,5,6-Pentafluorobiphenyl is typically synthesized via cross-coupling reactions, which allow for the precise formation of the C-C bond between the two phenyl rings.[1] The Suzuki-Miyaura coupling is a prominent method, valued for its mild reaction conditions and tolerance of a wide range of functional groups.[10] Other methods, such as metal-free perfluoroarylation using visible light photoredox catalysis, have also been developed, offering an alternative that avoids transition metal catalysts.[11][12]
Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling
This protocol describes a representative Suzuki-Miyaura cross-coupling reaction to synthesize 2,3,4,5,6-Pentafluorobiphenyl from bromopentafluorobenzene and phenylboronic acid.[13]
Materials:
-
1-Bromo-2,3,4,5,6-pentafluorobenzene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
A suitable phosphine ligand (e.g., SPhos, XPhos) if using Pd(OAc)₂
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)
Procedure:
-
Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: To the flask, add 1-bromo-2,3,4,5,6-pentafluorobenzene (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and, if necessary, the phosphine ligand (6 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The solution should be thoroughly degassed by bubbling with N₂/Ar for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-12 hours.
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2,3,4,5,6-Pentafluorobiphenyl as a white solid.
References
- 1. 784-14-5(2,3,4,5,6-Pentafluorobiphenyl) | Kuujia.com [kuujia.com]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,3,4,5,6-Pentafluorobiphenyl | C12H5F5 | CID 298177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. 784-14-5|2,3,4,5,6-Pentafluorobiphenyl|BLD Pharm [bldpharm.com]
- 7. 2,3,4,5,6-PENTAFLUOROBIPHENYL(784-14-5) 1H NMR [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Metal-Free Perfluoroarylation by Visible Light Photoredox Catalysis - Beijing Institute of Technology [pure.bit.edu.cn]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
